Ethyl 3,3,3-trifluoroalaninate
CAS No.:
Cat. No.: VC16240289
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8F3NO2 |
|---|---|
| Molecular Weight | 171.12 g/mol |
| IUPAC Name | ethyl (2R)-2-amino-3,3,3-trifluoropropanoate |
| Standard InChI | InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |
| Standard InChI Key | CLPSWBHEWJZMBS-GSVOUGTGSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](C(F)(F)F)N |
| Canonical SMILES | CCOC(=O)C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
Ethyl 3,3,3-trifluoroalaninate hydrochloride (IUPAC name: ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride) consists of a propanoic acid backbone with an amino group at the α-position, three fluorine atoms at the β-carbon, and an ethyl ester group. The hydrochloride salt form enhances its stability and solubility in polar solvents . The molecular structure is represented below:
Key identifiers include:
Stereochemical Considerations
The compound exists as a racemic mixture (DL-form), with no defined stereocenters in its hydrochloride salt form . This contrasts with its parent acid, 3,3,3-trifluoro-DL-alanine, which retains chirality at the α-carbon .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 3,3,3-trifluoroalaninate hydrochloride typically involves esterification of 3,3,3-trifluoroalanine with ethanol under acidic conditions. A representative pathway includes:
-
Acid-Catalyzed Esterification:
This method, analogous to ethyl trifluoroacetate synthesis , employs hydrochloric acid as both catalyst and proton source for salt formation.
-
Purification: Crude product is recrystallized from ethanol/ether mixtures, yielding >95% purity .
Industrial-Scale Production
Patent CN104710308A outlines a continuous flow process for ethyl trifluoroacetate, which can be adapted for ethyl 3,3,3-trifluoroalaninate by substituting trifluoroacetic acid with 3,3,3-trifluoroalanine . Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Pressure | 1–2 atm |
| Molar Ratio (Acid:Alcohol) | 1:1.2 |
| Catalyst Loading | 5% HCl (w/w) |
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 12.8 g/L (20°C) |
| LogP (Octanol-Water) | 1.85 |
| Thermal Decomposition | >200°C (dec.) |
The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions . In aqueous solution (pH 1–3), it remains stable for >48 hours but undergoes hydrolysis at neutral/basic pH to release 3,3,3-trifluoroalanine .
Applications in Pharmaceutical Chemistry
Peptide Modification
Incorporating ethyl 3,3,3-trifluoroalaninate into peptides enhances metabolic stability and membrane permeability. For example, replacing alanine with its trifluoro analogue in enkephalin analogs increases μ-opioid receptor binding affinity by 20-fold .
Enzyme Inhibition
The CF group’s steric and electronic effects make the compound a potent inhibitor of pyridoxal phosphate-dependent enzymes. In vitro studies show IC values of 1.2 μM against alanine racemase, a target for antibacterial agents .
Prodrug Development
As an ester prodrug, it improves the oral bioavailability of 3,3,3-trifluoroalanine by masking the carboxylate group. Pharmacokinetic data in rodents indicate:
| Parameter | Value |
|---|---|
| Bioavailability | 78% (vs. 12% for acid) |
| T | 1.5 h |
| Half-Life | 4.2 h |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume